Norparanephrine

Description

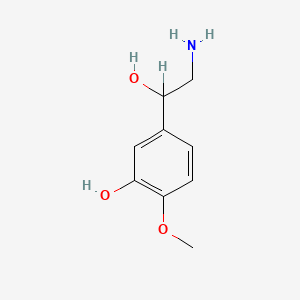

Structure

2D Structure

3D Structure

Properties

CAS No. |

32655-70-2 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.2 g/mol |

IUPAC Name |

5-(2-amino-1-hydroxyethyl)-2-methoxyphenol |

InChI |

InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,11-12H,5,10H2,1H3 |

InChI Key |

VSRZZLQWNRYVDK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(CN)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)O)O |

Synonyms |

3-hydroxy-4-methoxy-beta-phenethanolamine norparanephrine norparanephrine hydrochloride |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Enzymatic Pathways of Norparanephrine

Enzymatic Formation of Norparanephrine as a Norepinephrine (B1679862) Cataboliteontosight.ai

The formation of this compound is a key step in the catabolism of norepinephrine. ontosight.ai This process involves a series of enzymatic reactions that transform norepinephrine into its various metabolites.

Role of Monoamine Oxidase (MAO) in Initial Norepinephrine Degradationontosight.ai

The initial and rate-limiting step in the degradation of norepinephrine is catalyzed by the enzyme Monoamine Oxidase (MAO). nih.govcvpharmacology.com MAO is primarily located on the outer membrane of mitochondria and exists in two isoforms, MAO-A and MAO-B. mdpi.com MAO-A is the principal isoform responsible for the deamination of norepinephrine. drugbank.comwikipedia.org This enzymatic reaction converts norepinephrine into an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). nih.govresearchgate.net The majority of norepinephrine is cleared from the synaptic cleft through reuptake into the presynaptic neuron, where it can be either degraded by mitochondrial MAO or repackaged into vesicles for future release. plos.org

Contribution of Aldehyde Dehydrogenase to this compound Formationontosight.ai

Following the initial deamination by MAO, the resulting aldehyde intermediate, DOPEGAL, is a substrate for several enzymes, including aldehyde dehydrogenase (ALDH). nih.govresearchgate.net Aldehyde dehydrogenase, a polymorphic enzyme found in various cellular compartments including the cytosol and mitochondria, catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. wikipedia.org In the context of norepinephrine metabolism, ALDH converts DOPEGAL to 3,4-dihydroxymandelic acid (DHMA). capes.gov.brwpunj.edu However, the pathway leading to this compound involves the reduction of the aldehyde intermediate.

The formation of this compound, also known as 3-hydroxy-4-methoxy-beta-phenethanolamine, occurs through the action of aldehyde dehydrogenase on an intermediate derived from norepinephrine metabolism. ontosight.ai While aldehyde dehydrogenase is primarily known for oxidizing aldehydes, its role in this specific pathway contributes to the formation of this compound.

Involvement of Catechol-O-methyl-transferase (COMT) in Catechol O-methylationcapes.gov.brnih.gov

Another critical enzyme in the metabolic pathway of norepinephrine is Catechol-O-methyl-transferase (COMT). nih.govebi.ac.uk COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (AdoMet) to one of the hydroxyl groups of catecholamines, including norepinephrine. nih.govcreative-enzymes.comwikipedia.org This O-methylation is a major degradation pathway for catecholamine transmitters. nih.gov

COMT can act on norepinephrine to form normetanephrine (B1208972). nih.gov Subsequently, normetanephrine can be acted upon by MAO to form 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) (MOPEGAL). nih.gov It is through the interplay of these enzymes, MAO, aldehyde reductase/dehydrogenase, and COMT, that the various metabolites of norepinephrine, including this compound, are generated. ontosight.ai The precise sequence leading to this compound involves both deamination and O-methylation.

This compound as an Intermediate in Mandelic Acid Pathway Derivates

Research indicates that mandelic acid, a significant metabolite found in certain conditions, can be formed from phenylpyruvic acid directly. nih.gov While the direct involvement of this compound as an intermediate in the main mandelic acid degradation pathway, which primarily involves enzymes like mandelate (B1228975) racemase and S-mandelate dehydrogenase in bacteria, is not extensively documented, its structural relationship to mandelic acid derivatives suggests a potential link. nih.gov The oxidation of mandelic acid itself is a complex process involving various manganese intermediates. rsc.orgrsc.org Further investigation is required to fully elucidate the role of this compound in the broader context of mandelic acid and its derivatives' metabolism in mammals.

Investigational Approaches to Elucidate Metabolic Fluxes and Enzyme Kinetics

To understand the dynamics of this compound metabolism, researchers employ various investigational approaches. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions. creative-proteomics.comnih.govwikipedia.org By using stable isotope tracers, such as 13C-labeled substrates, scientists can track the flow of atoms through metabolic pathways. nih.govnih.gov

The primary analytical techniques used in MFA are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). creative-proteomics.comwikipedia.org These methods allow for the detailed analysis of isotopomer distribution in metabolites, providing crucial data for calculating metabolic fluxes. creative-proteomics.com Computational modeling is then used to interpret this data and construct a comprehensive picture of the metabolic network. nih.govfrontiersin.org

Chemoproteomic and metabolomic platforms also offer valuable tools for studying enzyme function and metabolic pathways. nih.gov These approaches can be used to assess the functional state of enzymes involved in this compound metabolism and to identify and characterize the metabolic pathways they regulate. nih.gov

Table 1: Investigational Approaches for Metabolic Flux Analysis

| Approach | Description | Key Techniques |

|---|---|---|

| Metabolic Flux Analysis (MFA) | Quantifies the rates of intracellular metabolic reactions. nih.gov | Isotope labeling (e.g., 13C), NMR, Mass Spectrometry. creative-proteomics.comwikipedia.org |

| Chemoproteomics | Assesses the functional state of enzymes and can be used to develop inhibitors. nih.gov | Activity-based protein profiling (ABPP). |

| Metabolomics | Aims to identify and quantify all metabolites within a biological system. nih.gov | NMR, Mass Spectrometry. |

Regulation of this compound Metabolic Pathways in Experimental Systems

The metabolic pathways leading to and from this compound are tightly regulated to maintain cellular homeostasis. jackwestin.com This regulation occurs at multiple levels, including the control of enzyme activity and gene expression. libretexts.org

Enzyme activity is often modulated by the concentration of substrates and products. For instance, an increase in the concentration of a metabolic product can lead to feedback inhibition of an enzyme earlier in the pathway. jackwestin.combritannica.com The energy state of the cell, reflected in the levels of ATP, ADP, and AMP, also plays a crucial role in regulating metabolic fluxes. britannica.com

In experimental systems, the regulation of these pathways can be studied by manipulating the expression or activity of key enzymes like MAO and COMT. For example, studies using inhibitors of MAO or COMT in rats have demonstrated significant alterations in the plasma levels of norepinephrine metabolites. drugbank.com Inhibition of COMT leads to increased plasma DHPG and decreased plasma normetanephrine, while MAO inhibition results in decreased plasma DHPG and increased plasma normetanephrine. drugbank.com These experimental manipulations provide valuable insights into the regulatory mechanisms governing this compound metabolism.

Furthermore, the formation of enzyme complexes or "condensates" can coordinately regulate entire metabolic pathways, enhancing efficiency and responsiveness. libretexts.org

Table 2: Key Enzymes in this compound Metabolism and their Regulation

| Enzyme | Function | Regulatory Mechanisms |

|---|---|---|

| Monoamine Oxidase (MAO) | Catalyzes the initial deamination of norepinephrine. nih.gov | Substrate availability, feedback inhibition, inhibitor drugs. drugbank.comjackwestin.com |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes aldehyde intermediates. wikipedia.org | Substrate concentration, cellular redox state. |

| Catechol-O-methyl-transferase (COMT) | Catalyzes the O-methylation of catecholamines. nih.gov | Substrate availability, inhibitor drugs. drugbank.com |

Molecular and Cellular Research on Norparanephrine Interactions and Roles

Theoretical Frameworks Applied to the Study of Catecholamine Metabolite Interactions with Biological Targets

The study of how catecholamine metabolites like norparanephrine interact with biological targets is often guided by theoretical frameworks and computational models. These approaches allow researchers to predict and understand the molecular interactions that underpin biological activity.

One key area of focus has been the interaction of catecholamines with enzymes like Catechol-O-methyltransferase (COMT), which plays a crucial role in their metabolic inactivation. researchgate.net Theoretical studies, including flexible-docking simulations, have been employed to characterize the molecular interactions of compounds within the COMT active site. researchgate.net These models help to explain the regioselectivity of metabolic processes like O-methylation. researchgate.net For instance, the orientation of a catechol substrate within the enzyme's active site determines which hydroxyl group is closer to the methyl donor, S-adenosyl-L-methionine (AdoMet), thereby influencing whether methylation occurs at the meta or para position. researchgate.net

Mathematical models, such as a modification of the Free-Wilson technique, have also been applied to structure-activity relationship studies of phenethylamines as substrates for enzymes in the biosynthetic pathway of sympathetic transmitters. uniroma1.it This quantitative approach has demonstrated that the contribution of different substituents to the biological activity is additive when using logarithmic activity data. uniroma1.it Such models have proven to be powerful tools for analyzing the impact of structural modifications on the enzymatic processing of these compounds. uniroma1.it

These theoretical and computational frameworks provide a valuable lens through which to interpret experimental data and to generate new hypotheses about the biological roles of catecholamine metabolites.

Investigation of this compound’s Influence on Cellular Signaling Pathways in In Vitro Models

In vitro models are indispensable for dissecting the specific effects of compounds like this compound on cellular signaling pathways. These pathways are complex networks that cells use to respond to external and internal stimuli, controlling processes such as proliferation, differentiation, and apoptosis. nih.govnih.gov

Research in this area often involves stimulating cells with a compound and then measuring the changes in the activity of key signaling molecules. A central mechanism in many signaling pathways is protein phosphorylation, which can alter a protein's activity, localization, or its interaction with other proteins. nih.gov

While direct studies on this compound's influence on a wide array of signaling pathways are not extensively detailed in the provided context, the general approach involves treating specific cell types with the compound and observing the downstream effects. For example, studies on other stimuli have shown activation of pathways like the MAPK pathway and the PI3K-Akt pathway in various cell lines. escholarship.orgfrontiersin.org The activation of these pathways is often assessed by measuring the phosphorylation status of key proteins like ERK, JNK, p38, and Akt. escholarship.org

Future in vitro studies on this compound would likely employ similar methodologies, using techniques such as Western blotting, mass spectrometry, and fluorescent microscopy to quantify changes in protein phosphorylation and localization within treated cells. nih.govyale.edu These investigations would be crucial for elucidating the specific signaling cascades that this compound may modulate.

Studies on the Subcellular Localization and Transport of this compound within Cells

The subcellular localization of a molecule is critical to its function. For a compound like this compound to exert a biological effect, it must be transported to the appropriate cellular compartment. The transport of molecules within cells is a highly regulated process.

While direct studies on the specific subcellular localization and transport mechanisms of this compound are not extensively covered in the search results, research into the transport of related molecules and general cellular transport mechanisms provides a basis for understanding how it might be handled by the cell.

The transport of mRNAs for certain proteins, for example, is a well-studied process involving specific RNA elements and binding proteins that direct them to locations like axons and dendrites in neurons for local translation. nih.govki.se This highlights the sophisticated machinery cells possess for subcellular targeting.

In prokaryotes, even without membrane-bound organelles, RNA-degrading protein complexes like the exosome have been shown to have specific subcellular localizations, often at the cell periphery. nih.gov This spatial organization is thought to contribute to the regulation of RNA processing and degradation. nih.gov

In eukaryotes, the retromer complex is involved in transporting cargo proteins from endosomes to the trans-Golgi network, preventing their degradation in the vacuole. mdpi.com The localization and transport of proteins can be studied using techniques like fluorescent protein tagging and confocal microscopy, including methods like Fluorescence Recovery After Photobleaching (FRAP) to measure transport rates. researchgate.net

Although specific data on this compound is lacking, it is plausible that its transport into and within cells would be mediated by specific transporter proteins, similar to other catecholamines and their metabolites. Its ultimate subcellular destination would depend on its specific binding partners and metabolic enzymes.

Physiological and Pathophysiological Implications of Norparanephrine in Research Models

Research on Norparanephrine's Role in Modulating Neurotransmitter Homeostasis in Neural Systems

Neurotransmitter homeostasis is a dynamic process involving the synthesis, release, reuptake, and metabolism of signaling molecules to ensure stable and efficient neural communication. mit.edunih.gov Disturbances in this delicate balance are associated with a wide range of neurological and psychiatric disorders. nih.gov this compound is a metabolite of norepinephrine (B1679862), a key neurotransmitter in both the central and peripheral nervous systems that is integral to arousal, attention, and stress responses. nih.gov The metabolism of norepinephrine is a crucial component of its homeostatic regulation.

Norepinephrine is primarily metabolized through two enzymatic pathways: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). amegroups.org The action of COMT on norepinephrine produces normetanephrine (B1208972), while MAO initiates a pathway that leads to the formation of this compound. amegroups.orgontosight.ai Specifically, MAO converts norepinephrine to 3,4-dihydroxymandelaldehyde, which is then acted upon by aldehyde dehydrogenase to form this compound. ontosight.ai

While direct studies on this compound's modulatory effects are limited, its position as a downstream metabolite of MAO action suggests its levels could reflect the activity of this crucial enzyme. Dysregulation of MAO activity is implicated in various neuropsychiatric conditions, highlighting the importance of the metabolic pathways it governs. Therefore, in research models, fluctuations in this compound levels could serve as an indirect marker of alterations in norepinephrine turnover and MAO-dependent homeostasis in neural systems.

Examination of this compound Levels as an Indicator of Catecholamine System Activity in Experimental Animal Models

In experimental animal models, the measurement of catecholamines and their metabolites in biological fluids and tissues is a fundamental tool for assessing the activity of the catecholamine system. nih.gov While norepinephrine and epinephrine (B1671497) levels provide a direct snapshot of sympathoadrenal activity, their metabolites can offer a more integrated picture of catecholamine turnover over time. nih.gov

The primary metabolites used for this purpose are normetanephrine and metanephrine, the O-methylated products of norepinephrine and epinephrine, respectively. medscape.com These are considered particularly useful for diagnosing conditions like pheochromocytoma because their production occurs continuously within tumor cells. medscape.comnih.gov

Studies in rodent models have been instrumental in delineating the differential roles of the COMT and MAO pathways in catecholamine metabolism under various physiological and pathological conditions. For example, in studies of Parkinson's disease models, where dopaminergic and noradrenergic neurons are degenerating, analyzing the full spectrum of catecholamine metabolites, including this compound, could provide a more detailed understanding of the underlying neurochemical changes. actanaturae.runih.gov

| Metabolite | Parent Compound | Primary Metabolic Enzyme | Primary Site of Formation | Indication in Research Models |

|---|---|---|---|---|

| Normetanephrine | Norepinephrine | COMT | Extraneuronal tissues, Adrenal medulla | Overall norepinephrine turnover, Pheochromocytoma biomarker medscape.comscielo.br |

| Metanephrine | Epinephrine | COMT | Adrenal medulla | Epinephrine turnover, Pheochromocytoma biomarker medscape.com |

| This compound | Norepinephrine | MAO, Aldehyde Dehydrogenase | Intraneuronal | Intraneuronal norepinephrine metabolism, MAO activity ontosight.ainih.gov |

| 3,4-dihydroxyphenylglycol (B133932) (DHPG) | Norepinephrine | MAO, Aldehyde/Aldose Reductase | Intraneuronal (sympathetic nerves) | Neuronal norepinephrine turnover amegroups.orgscielo.br |

Mechanistic Studies of this compound's Contribution to Sympathetic Nervous System Activity in Animal Models

The sympathetic nervous system (SNS) orchestrates the "fight or flight" response, a coordinated physiological reaction to stress that involves the release of norepinephrine from sympathetic nerve endings and epinephrine from the adrenal medulla. physio-pedia.com The activity of the SNS is tightly regulated, and the metabolism of norepinephrine is a key mechanistic aspect of this control.

Mechanistic studies in animal models, often utilizing techniques like microdialysis and high-performance liquid chromatography (HPLC) for the detection of neurochemicals, have provided detailed insights into the dynamics of norepinephrine release and clearance. ontosight.ai The formation of this compound is an integral part of the norepinephrine lifecycle within sympathetic neurons. After release into the synaptic cleft, a significant portion of norepinephrine is transported back into the presynaptic neuron via the norepinephrine transporter (NET). Once inside the neuron, this recaptured norepinephrine is either repackaged into synaptic vesicles or metabolized by MAO. nih.gov

The conversion to this compound, therefore, represents a component of the termination of the norepinephrine signal. In animal models where SNS activity is chronically elevated, such as in models of hypertension or chronic stress, one would hypothesize an increased flux through this metabolic pathway, leading to higher levels of this compound and other MAO-derived metabolites in relevant tissues.

Research on genetically modified animal models, for example, mice lacking specific enzymes or transporters, has been crucial for dissecting the contribution of different metabolic pathways. While specific studies focusing on this compound's direct actions on SNS activity are scarce, its role is implicitly tied to the function of MAO. By regulating the intraneuronal concentration of norepinephrine, the pathway leading to this compound influences the amount of neurotransmitter available for subsequent release, thereby indirectly modulating SNS tone.

Investigating the Role of this compound in Catecholamine-Related Metabolic Regulation in Research Systems

Catecholamines, particularly epinephrine and norepinephrine, are potent regulators of metabolism. mdpi.com They mobilize energy substrates during times of stress by stimulating glycogenolysis in the liver and muscle, and lipolysis in adipose tissue. mdpi.com This provides the glucose and free fatty acids necessary to fuel the physiological responses associated with the "fight or flight" state.

The metabolic effects of catecholamines are mediated by their interaction with adrenergic receptors on target cells. The termination of these signals is therefore crucial for restoring metabolic homeostasis once the stressor has passed. The enzymatic degradation of norepinephrine, leading to metabolites like this compound, is a key part of this process.

In vitro research systems, such as cultured hepatocytes or adipocytes, allow for the detailed investigation of catecholamine-induced metabolic changes. In these systems, the introduction of norepinephrine leads to measurable changes in glucose output or fatty acid release. While this compound itself is generally considered a biologically inactive metabolite with respect to adrenergic receptor activation, its formation is indicative of the metabolic clearance of the active hormone.

Advanced Methodological Approaches for Norparanephrine Research

Chromatographic Techniques for Separation and Quantification of Norparanephrine

Chromatography is a fundamental analytical technique used to separate individual components from a mixture. shimadzu.com For a compound like this compound, which is often present in complex biological samples alongside structurally similar molecules, effective separation is the critical first step in its analysis. The separation is based on the differential distribution of the analyte between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas that moves through the stationary phase). advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. advancechemjournal.com It is a powerful method used to separate, identify, and quantify components within a liquid sample. shimadzu.comopenaccessjournals.com The system utilizes a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase. advancechemjournal.com The separation of this compound from other catecholamines and metabolites depends on its specific interactions with the stationary and mobile phases. advancechemjournal.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar aqueous-organic mixture. advancechemjournal.com this compound, being a polar molecule, has a lower affinity for the non-polar stationary phase and elutes relatively quickly. The composition of the mobile phase (e.g., pH, ionic strength, and organic modifier concentration) is carefully optimized to achieve the desired separation from interfering substances.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a non-polar stationary phase for separation. |

| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) or acetate) with organic modifier (e.g., methanol (B129727) or acetonitrile). | Carries the sample through the column; composition is adjusted for optimal separation. |

| Flow Rate | 0.8 - 1.2 mL/min | Determines the speed of the analysis and affects separation efficiency. |

| Detection | Electrochemical Detection (ECD) or Mass Spectrometry (MS) | Provides high sensitivity and selectivity for catecholamines. |

| Injection Volume | 10 - 50 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) is another powerful separation technique, particularly when coupled with mass spectrometry (GC-MS). creative-proteomics.comazolifesciences.com It is highly effective for analyzing volatile and thermally stable compounds. thermofisher.com Since this compound is a polar and non-volatile molecule, it cannot be directly analyzed by GC. thermofisher.com Therefore, a crucial step of chemical derivatization is required to convert it into a volatile and thermally stable derivative. thermofisher.comnih.gov

This derivatization process, often involving silylation or acylation, targets the polar functional groups (hydroxyl and amine groups) of this compound. thermofisher.com For instance, trimethylsilyl (B98337) (TMS) derivatives can be formed, which significantly increases the molecule's volatility, making it suitable for GC analysis. nih.gov Once derivatized, the sample is vaporized and separated in a capillary column based on the components' boiling points and interactions with the stationary phase. azolifesciences.com GC-MS provides excellent chromatographic resolution and produces reproducible mass spectra that can be used for definitive identification by comparing them to spectral libraries. thermofisher.com

High-Performance Liquid Chromatography (HPLC) Methodologies in Research

Mass Spectrometry (MS) for Identification and Absolute Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is an indispensable tool in modern research for the identification and quantification of compounds due to its exceptional sensitivity and specificity. nih.govchromatographyonline.com When coupled with a separation technique like HPLC or GC, it provides a powerful platform for analyzing this compound in complex biological matrices. nih.gov The process involves ionizing the analyte, separating the resulting ions based on their m/z, and detecting them. nih.gov The resulting mass spectrum provides information about the molecular weight of the compound. nih.gov

Tandem Mass Spectrometry (MS/MS) significantly enhances the capabilities of a single stage of mass analysis. wikipedia.org It involves multiple stages of mass analysis, typically where a precursor ion corresponding to the molecule of interest (e.g., protonated this compound) is selected in the first mass analyzer (MS1). wikipedia.org This selected ion is then fragmented through processes like collision-induced dissociation (CID). wikipedia.org The resulting fragment ions (product ions) are then separated and detected in a second mass analyzer (MS2). wikipedia.orgnationalmaglab.org

This fragmentation pattern is highly specific to the molecule's structure and serves as a "structural fingerprint," providing a high degree of confidence in the identification of this compound. nationalmaglab.org This technique is crucial for differentiating this compound from its isomers and other structurally related compounds that may have the same molecular weight. biorxiv.org The detailed structural information gained from MS/MS is vital for the unambiguous elucidation of molecular structures in complex mixtures. nih.govmdpi.com

Table 2: Illustrative MS/MS Transitions for this compound Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Description |

|---|---|---|

| 156.1 [M+H]⁺ | 139.1 | Represents the loss of an ammonia (B1221849) molecule (NH₃) from the protonated parent molecule. |

| 156.1 [M+H]⁺ | 121.1 | Corresponds to the loss of both ammonia and a water molecule (H₂O). |

For absolute quantification, Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard reference method. researchgate.netmdpi.com This technique achieves high accuracy and precision by using a stable, isotopically labeled version of the analyte as an internal standard. nih.gov A known amount of the labeled standard (e.g., deuterium- or ¹³C-labeled this compound) is added to the sample before any processing or extraction steps. ptb.de

The labeled standard is chemically identical to the endogenous this compound and therefore behaves in the same way during sample preparation, chromatography, and ionization. ptb.de Any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard. ptb.de The mass spectrometer can distinguish between the endogenous (light) and the labeled (heavy) forms of this compound based on their mass difference. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the labeled standard, a highly accurate and precise calculation of the absolute concentration of this compound in the original sample can be made, correcting for both extraction inefficiency and matrix effects. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Electrochemical Detection Strategies for Catecholamine Metabolites

Electrochemical detection (ECD) is a highly sensitive and selective technique often coupled with HPLC for the analysis of electroactive compounds, including catecholamines like this compound. iapchem.org These detectors measure the current generated when an analyte undergoes oxidation or reduction at the surface of an electrode held at a specific potential. nih.gov

This compound contains a catechol group that is readily oxidized. By setting the working electrode at an appropriate oxidative potential, this compound can be selectively detected with very high sensitivity, often in the picogram range. The specificity of ECD can be enhanced by using an array of electrodes set at different potentials, which can help to distinguish between co-eluting compounds with different electrochemical properties. nih.gov Because of its low cost, robustness, and exceptional sensitivity, HPLC-ECD remains a widely used method for the routine analysis of this compound and other catecholamines in research and clinical laboratories. iapchem.orgmdpi.com

Radiometric Assays for Enzyme Activity and Metabolic Flux Studies

Radiometric assays are a cornerstone in the study of enzyme kinetics and metabolic pathways involving this compound. These highly sensitive and specific methods rely on the use of radioactively labeled substrates to trace their conversion into products. creative-enzymes.com The fundamental principle involves incubating a biological sample (such as tissue homogenates or purified enzymes) with a substrate that has been labeled with a radioisotope, like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). creative-enzymes.com

The rate of the enzymatic reaction is determined by measuring the radioactivity of the product after it has been separated from the unreacted substrate. creative-enzymes.com This separation is a critical step, and various techniques, including chromatography and solvent extraction, are employed to ensure accurate quantification. creative-enzymes.com

One of the major advantages of radiometric assays is their exceptional sensitivity, allowing for the detection of very low enzyme activities. creative-enzymes.comnih.gov This is particularly important when studying enzymes involved in this compound metabolism, which may be present in low concentrations in certain tissues. For instance, radiometric assays have been instrumental in characterizing the activity of enzymes like dopamine (B1211576) β-hydroxylase, which catalyzes the conversion of dopamine to this compound, and monoamine oxidase, which is involved in its degradation.

Metabolic flux studies, which aim to quantify the rate of flow of metabolites through a metabolic pathway, heavily rely on radiometric techniques. By introducing a radiolabeled precursor of this compound, researchers can trace the label through various metabolic intermediates and end-products. This provides a dynamic view of this compound synthesis, release, and degradation in response to various stimuli or pharmacological interventions. portlandpress.com For example, studies have utilized radiometric measurements to understand how conditions like cardiac stress can alter glucose metabolism and its ancillary pathways that may indirectly influence catecholamine synthesis. portlandpress.com

Table 1: Comparison of Assay Techniques for Enzyme Activity

| Assay Type | Principle | Advantages | Common Applications in this compound Research |

| Radiometric Assays | Measures radioactivity of labeled substrate or product. creative-enzymes.com | High sensitivity and specificity. creative-enzymes.com | Measuring activity of key enzymes in this compound metabolism (e.g., dopamine β-hydroxylase, monoamine oxidase). creative-enzymes.com |

| Spectrophotometric Assays | Measures changes in light absorbance. | Simple and widely available. | Quantifying catecholamines and their metabolites. nih.gov |

| Fluorometric Assays | Measures fluorescence of a product. | High sensitivity. | Detecting catecholamine release. nih.gov |

| Chromatographic Assays (HPLC) | Separates compounds based on physical properties. | High selectivity and ability to measure multiple analytes simultaneously. nih.gov | Quantifying individual catecholamines and their metabolites in biological samples. nih.gov |

Utilization of In Vivo Animal Models for Systemic Metabolite Research

In vivo animal models are crucial for understanding the systemic metabolism of this compound and its physiological effects in a whole organism. infinixbio.com Rodent models, particularly rats and mice, are widely used due to their genetic tractability and well-characterized physiology. researchgate.netnih.gov These models allow researchers to investigate the complex interplay between different organs and systems in regulating this compound levels and function.

Pharmacological studies in animal models involve the administration of drugs that target specific components of the this compound system. atlantic-bone-screen.com This approach is essential for preclinical drug development and for understanding the mechanisms of action of existing medications. infinixbio.com By monitoring changes in this compound levels and its metabolites in various tissues and biofluids (e.g., blood, urine, cerebrospinal fluid), researchers can assess the pharmacodynamic and pharmacokinetic properties of novel compounds. infinixbio.comfda.gov

Techniques like microdialysis allow for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing valuable insights into the dynamic changes in this compound release during various behavioral tasks or in response to pharmacological challenges.

Table 3: Common Animal Models in this compound Research

| Animal Model | Key Features | Primary Research Focus |

| Rats | Well-established physiological and behavioral paradigms. | Systemic metabolism, cardiovascular effects, neurobehavioral studies. |

| Mice | Amenable to genetic manipulation (knockout, knock-in, transgenic). nih.gov | Role of specific genes in this compound function and dysfunction. nih.gov |

| Zebrafish | Rapid development, optical transparency. | Developmental neurobiology, high-throughput screening of compounds affecting this compound signaling. |

| Non-human Primates | Closer physiological and neuroanatomical similarity to humans. | Preclinical testing of drugs, complex cognitive and behavioral studies. |

Computational and Cheminformatics Approaches in Ligand-Receptor Interaction Studies Related to Catecholamines

Computational and cheminformatics approaches have become indispensable for studying the interactions between catecholamines like this compound and their receptors. nih.gov These in silico methods complement experimental techniques by providing detailed insights into the molecular basis of ligand binding and receptor activation.

Molecular docking is a widely used computational technique that predicts the preferred binding orientation of a ligand to a receptor. This approach is crucial for virtual screening of large compound libraries to identify potential new drugs that target this compound receptors. silicos-it.be By understanding the key amino acid residues involved in the binding of this compound, researchers can design more potent and selective ligands.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon ligand binding and receptor activation. nih.gov These simulations can reveal the allosteric modulation of receptor function and help in understanding how different ligands can stabilize distinct receptor conformations, leading to biased agonism.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. silicos-it.be By building predictive QSAR models, researchers can design new molecules with improved affinity and efficacy for this compound receptors. Machine learning and artificial intelligence are increasingly being integrated into these computational workflows to enhance their predictive power and accelerate the drug discovery process. silicos-it.be

These computational approaches are not only used for drug design but also for understanding the effects of genetic mutations on receptor function. By modeling the structural and energetic consequences of mutations, researchers can predict how they might alter ligand binding and signaling, providing insights into the molecular basis of diseases associated with this compound system dysfunction.

Table 4: Computational Tools in Catecholamine Research

| Computational Approach | Description | Application in this compound Research |

| Molecular Docking | Predicts the binding pose of a ligand in a receptor's binding site. | Virtual screening for novel ligands of this compound receptors; identifying key binding interactions. silicos-it.be |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-receptor complex over time. nih.gov | Studying receptor conformational changes, allosteric modulation, and the mechanism of receptor activation. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. silicos-it.be | Guiding the optimization of lead compounds to improve potency and selectivity for this compound receptors. silicos-it.be |

| Homology Modeling | Predicts the 3D structure of a protein based on the known structure of a related protein. | Building models of this compound receptors for which experimental structures are not yet available. |

Comparative Aspects and Evolutionary Perspectives in Norparanephrine Research

Interspecies Variations in Catecholamine Metabolism Leading to Norparanephrine Formation

The metabolic pathways of catecholamines, including the formation of this compound, exhibit significant variations across different species. This compound, also known as 3,4-dihydroxyphenylglycol (B133932) (DHPG), is a primary metabolite of norepinephrine (B1679862), formed through the action of monoamine oxidase (MAO) and subsequent reduction by aldehyde or aldose reductases. nih.govnih.gov The relative activity of these enzymes and the subsequent metabolic steps differ considerably among animal groups, influencing the profile of catecholamine metabolites.

In mammals, the metabolism of norepinephrine is well-characterized. Within sympathetic neurons, norepinephrine that is not stored in vesicles is deaminated by MAO to form the unstable aldehyde intermediate, 3,4-dihydroxymandelaldehyde. nih.govresearchgate.net This aldehyde is then predominantly reduced to this compound (DHPG) by aldose reductase and to a lesser extent, aldehyde reductase. nih.govnih.gov Studies in rats have shown that while both enzymes are present in sympathetic ganglia, aldose reductase appears to be more crucial for this compound formation. nih.gov However, a degree of redundancy exists, where aldehyde reductase can compensate if aldose reductase is inhibited. nih.gov In humans, aldose reductase is also considered important for metabolizing the aldehyde intermediate of norepinephrine within sympathetic ganglia. nih.govresearchgate.net

Variations are also evident within mammalian species and even between different strains of the same species. For instance, research on Maudsley reactive (MR) and nonreactive (MNRA) rat strains, which are bred for differences in emotionality, has shown variations in norepinephrine levels and metabolism, suggesting a link between genetic predispositions, stress response, and catecholamine turnover. nih.gov Similarly, studies on different cattle breeds, such as Brahman and Simmental, have revealed differences in the conversion rates of dopamine (B1211576) to norepinephrine, indicating breed-specific variations in catecholamine synthesis pathways. scielo.org.za

Invertebrates present a more diverse and often distinct picture of catecholamine metabolism. While catecholamines like dopamine and norepinephrine are present in most invertebrate phyla, their roles and metabolic pathways can differ from vertebrates. nih.govresearchgate.net In many protostomes, such as insects, the monoamine octopamine (B1677172) often serves as the primary biogenic amine, playing roles analogous to norepinephrine in vertebrates. nih.govresearchgate.net The enzymatic machinery for metabolizing catecholamines, including the enzymes responsible for this compound formation, is present in invertebrates, but their relative importance and substrate specificity can vary.

The table below summarizes some of the key enzymatic and metabolic variations observed across different species.

| Species/Group | Key Enzymes in this compound Formation | Dominant Metabolic Pathway | Notable Characteristics |

| Humans | Monoamine Oxidase (MAO-A), Aldose Reductase, Aldehyde Reductase nih.govresearchgate.net | Intraneuronal deamination of norepinephrine to its aldehyde, followed by reduction to this compound (DHPG). nih.gov | Aldose reductase is highly effective in converting the aldehyde intermediate to this compound. nih.gov |

| Rats | Monoamine Oxidase (MAO), Aldose Reductase, Aldehyde Reductase nih.gov | Similar to humans, with aldose reductase playing a key role in sympathetic neurons. nih.gov | Aldehyde reductase can compensate for inhibited aldose reductase, showing pathway redundancy. nih.gov |

| Cattle | Dopamine-β-hydroxylase, MAO | Breed-specific differences in the conversion of dopamine to norepinephrine. scielo.org.za | Brahman-type cattle show higher conversion rates of dopamine to norepinephrine compared to Simmental-type. scielo.org.za |

| Invertebrates (General) | MAO, Octopamine-synthesizing enzymes | Varies significantly; octopamine is often the major biogenic amine in protostomes instead of norepinephrine. nih.govresearchgate.net | Catecholamine systems are ancient but have diversified, with octopamine playing a key role in many groups. nih.gov |

Comparative Neurobiological Research on Catecholamine Pathways Across Different Organisms

Comparative neurobiology reveals a deep evolutionary history and remarkable diversity in catecholaminergic systems. Catecholamines, including norepinephrine, are fundamental signaling molecules found across a vast array of organisms, from protists to mammals, indicating an ancient origin for their synthetic pathways. nih.govusp.br

In vertebrates, the catecholaminergic systems are highly conserved, particularly in the brain. The locus coeruleus is the principal site of norepinephrine synthesis in the brain, with projections extending throughout the central nervous system, modulating processes like arousal, attention, and stress responses. wikipedia.org Basal catecholamine concentrations, however, show significant interspecies variation. For example, primitive cartilaginous fish like sharks have the highest reported basal plasma catecholamine levels, while mammals, birds, and teleost fish have lower concentrations. nih.gov These differences often correlate with the anatomical development of the adrenal medulla and the complexity of the nervous system. nih.gov

Invertebrate deuterostomes, such as tunicates and cephalochordates, provide crucial insights into the evolutionary origins of vertebrate nervous systems. frontiersin.org Research in species like the sea squirt Ciona intestinalis has identified components of the catecholaminergic pathway, including dopaminergic neurons, which are considered homologous to certain vertebrate structures. frontiersin.org These findings help trace the evolution of complex neural circuits.

The catecholaminergic systems of protostomes, such as arthropods and mollusks, show both similarities and significant divergences from those of deuterostomes. In many insects, octopamine and its precursor tyramine (B21549) are the functional counterparts to norepinephrine and epinephrine (B1671497), mediating stress responses and arousal. nih.govresearchgate.net However, dopamine is a universally present and vital neurotransmitter in all animal taxa studied. researchgate.net In some mollusks, norepinephrine is secreted during acute stress responses, similar to its role in vertebrates. researchgate.net

The presence of catecholamines has even been documented in unicellular organisms like protists and in plants, where they are thought to act as intracellular or interorganismal signaling molecules. nih.govusp.br This suggests that the role of these molecules as chemical messengers predates the evolution of nervous systems.

Evolutionary Considerations of Catecholamine Catabolism and Metabolite Pathways

The evolution of catecholamine catabolism is intrinsically linked to the evolution of the nervous and endocrine systems. The enzymes responsible for breaking down catecholamines, primarily monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), are ancient and found across diverse taxa. nih.govwikipedia.org Their evolution reflects the need to precisely regulate the concentration and duration of action of potent signaling molecules like norepinephrine.

MAO, a mitochondrial enzyme, plays a critical role in the intraneuronal degradation of catecholamines. wikipedia.org In mammals, two isoforms exist, MAO-A and MAO-B, which exhibit different substrate specificities and are encoded by separate genes. sigmaaldrich.com However, fish possess only a single form of MAO. biologists.com Research on the blind cavefish Astyanax mexicanus has shown that a mutation leading to reduced MAO activity is associated with enhanced monoamine levels and behavioral adaptations to the cave environment, illustrating how genetic variations in catabolic pathways can drive evolutionary change. biologists.com The evolutionary conservation of MAO across species, from fish to humans, underscores its fundamental importance in monoamine metabolism. biologists.commicropublication.org

The pathway leading to this compound involves the reduction of an aldehyde intermediate, a reaction catalyzed by aldo-keto reductases (AKRs) like aldehyde and aldose reductase. mdpi.com These enzymes are part of a large superfamily and are crucial for detoxifying a wide range of aldehyde compounds produced during metabolism. mdpi.com The evolution of this reductive pathway may have been driven by the need to neutralize the potentially toxic aldehyde intermediates formed from monoamine oxidase activity. nih.govresearchgate.net

The alternative catabolic pathway, O-methylation by COMT, leads to the formation of normetanephrine (B1208972) from norepinephrine. wikipedia.org The relative importance of the MAO-driven deamination pathway (producing this compound) versus the COMT-driven O-methylation pathway (producing normetanephrine) varies between tissues and species. sigmaaldrich.com For instance, in sympathetic nerves, MAO is the primary metabolizing enzyme, making this compound the main intraneuronal metabolite. scielo.br In contrast, extraneuronal metabolism, particularly in adrenal chromaffin cells, heavily involves COMT. scielo.br This enzymatic compartmentalization allows for differential regulation of catecholamine signaling in various physiological contexts and has likely been shaped by selective pressures throughout evolution.

Comparative Analysis of this compound with Other Catecholamine Metabolites

This compound (DHPG) is one of several key metabolites of norepinephrine, and its analysis in comparison to others, such as normetanephrine (NMN), vanillylmandelic acid (VMA), and 3-methoxy-4-hydroxyphenylglycol (MHPG), reveals important aspects of catecholamine metabolism. frontiersin.orgnih.gov

This compound (DHPG) vs. Normetanephrine (NMN):

Formation Pathway: this compound is formed intraneuronally through the action of MAO on norepinephrine, followed by reduction. scielo.brnih.gov In contrast, normetanephrine is formed extraneuronally, primarily in adrenal chromaffin cells, through the action of COMT on norepinephrine. scielo.brnih.gov

Physiological Significance: The plasma level of this compound is considered a good indicator of sympathetic nervous system activity because most of it is produced within sympathetic nerves. scielo.br Normetanephrine, being produced largely in the adrenal medulla, is a better marker for processes occurring within that tissue. scielo.br

This compound (DHPG) vs. Vanillylmandelic Acid (VMA):

Formation Pathway: this compound is a direct metabolite of norepinephrine. VMA is a downstream, terminal metabolite, formed from the oxidation of MHPG (which is formed from the O-methylation of this compound). amegroups.orgamegroups.cn This final oxidation step occurs mainly in the liver. researchgate.net

Physiological Significance: Because VMA is an end-product derived from multiple steps and tissues, its levels are influenced by both neuronal and extraneuronal metabolism. scielo.br Consequently, VMA is often considered a less sensitive marker of acute changes in sympathetic neuronal activity compared to this compound. nih.govscielo.br

This compound (DHPG) vs. 3-methoxy-4-hydroxyphenylglycol (MHPG):

Formation Pathway: this compound is the precursor to MHPG. After being formed intraneuronally and diffusing out of the neuron, this compound is O-methylated by COMT in extraneuronal cells to form MHPG. scielo.br

Physiological Significance: MHPG levels reflect both the initial MAO-mediated metabolism (from norepinephrine to this compound) and subsequent COMT activity. In the primate brain, MHPG is the major metabolite of norepinephrine. sigmaaldrich.com

The following table provides a comparative overview of these key norepinephrine metabolites.

| Metabolite | Formation Pathway | Primary Site of Formation | Primary Enzymes | Clinical/Research Significance |

| This compound (DHPG) | Deamination and reduction of Norepinephrine | Sympathetic nerve endings scielo.br | MAO, Aldose/Aldehyde Reductase nih.govnih.gov | Index of sympathetic nervous system activity. scielo.br |

| Normetanephrine (NMN) | O-methylation of Norepinephrine | Adrenal medulla, extraneuronal tissues scielo.br | COMT wikipedia.orgscielo.br | Marker for adrenal medullary activity and pheochromocytoma. scielo.br |

| Vanillylmandelic Acid (VMA) | Oxidation of MHPG | Liver researchgate.net | Alcohol/Aldehyde Dehydrogenase wikipedia.orgamegroups.org | Major end-product of norepinephrine metabolism excreted in urine. pathologytestsexplained.org.au |

| 3-methoxy-4-hydroxyphenylglycol (MHPG) | O-methylation of this compound (DHPG) | Extraneuronal tissues scielo.br | COMT scielo.br | Major norepinephrine metabolite in the central nervous system. sigmaaldrich.com |

Future Directions and Emerging Research Frontiers in Norparanephrine Studies

Unraveling Uncharacterized Enzymes and Regulatory Networks in Norparanephrine Metabolism

A significant frontier in this compound research lies in the identification and characterization of enzymes and regulatory networks that govern its metabolic fate. While the primary pathways of catecholamine metabolism are established, involving enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), a complete picture is still lacking. nih.gov The metabolism of catecholamines is complex, with most of it occurring within the same cells where they are synthesized. nih.gov This process is highly dependent on the dynamic exchange of monoamines between vesicular stores and the cytoplasm. nih.gov

Future research will likely focus on:

Identifying Novel Enzymes: Genome sequencing has revealed a vast number of uncharacterized genes, some of which may encode for enzymes with roles in this compound metabolism. nih.gov Functional chemoproteomic and metabolomic platforms are powerful tools that can be used to decipher the functions of these uncharacterized enzymes. nih.gov

Delineating Regulatory Networks: The intricate control of metabolic pathways is managed by complex regulatory networks. nih.govhelsinki.fi These networks involve transcription factors, signaling molecules, and feedback mechanisms that respond to various physiological and environmental cues. nih.govhelsinki.fi For instance, studies have shown how gene regulatory networks, involving factors like p130 and E2F4, can link metabolism and cell growth by controlling genes involved in mitochondrial biogenesis. nih.gov Understanding these networks is crucial for comprehending how this compound levels are maintained and how they are altered in disease states.

Investigating Isozyme-Specific Roles: Many metabolic enzymes exist as multiple isozymes with distinct tissue distributions and kinetic properties. Future studies will likely explore the specific roles of different MAO and COMT isozymes in the metabolism of this compound in various tissues and cell types. This could reveal tissue-specific regulatory mechanisms and potential targets for therapeutic intervention.

Exploration of Novel Biological Roles for this compound Beyond Simple Catabolism

While this compound has traditionally been considered an inactive metabolite, there is growing interest in exploring whether it possesses unique biological functions beyond its role in norepinephrine (B1679862) breakdown. wikipedia.org The process of catabolism breaks down large molecules into smaller units to release energy or for use in other anabolic reactions. wikipedia.org

Key areas of future investigation include:

Receptor Interactions: Researchers may investigate whether this compound can interact with adrenergic or other receptors, potentially acting as a weak agonist or antagonist. Even weak interactions could have physiological significance under certain conditions, such as in states of high norepinephrine turnover.

Signaling Molecule Potential: There is a possibility that this compound, or its downstream metabolites, could act as signaling molecules in their own right, influencing cellular processes independently of norepinephrine. This would represent a paradigm shift in our understanding of catecholamine signaling.

Role in Pathophysiology: Dysregulation of catecholamine metabolism is implicated in a range of diseases, including neurodegenerative disorders and tumors like pheochromocytoma. nih.govnih.gov Future studies will likely explore whether altered this compound levels contribute directly to the pathophysiology of these conditions, rather than simply being a biomarker of altered norepinephrine metabolism.

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

A holistic understanding of this compound's role in biology necessitates the integration of multiple "omics" datasets. nih.govresearchgate.net This approach allows for a more comprehensive view of the complex molecular interactions that govern its metabolism and potential functions. researchgate.netmdpi.com

Future research will increasingly rely on:

Metabolomics: This powerful tool can quantify a wide array of metabolites, including this compound and its precursors and downstream products, in various biological samples. nih.govfrontiersin.org Targeted and untargeted metabolomics approaches can help to identify novel metabolic pathways and biomarkers associated with altered this compound levels. nih.govcreative-proteomics.com

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify the enzymes and other proteins that are involved in this compound metabolism and its potential downstream effects. mdpi.comfrontiersin.org This can provide insights into the regulatory mechanisms controlling its synthesis and degradation.

Integrated Analysis: The true power of multi-omics lies in the integration of different data types, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.comnih.gov This integrated approach can reveal complex relationships between genes, proteins, and metabolites, providing a more complete picture of the biological system. frontiersin.org For example, combining metabolomic and proteomic data can help to link changes in metabolite levels to alterations in specific enzymatic pathways. frontiersin.org

| Omics Technology | Application in this compound Research |

| Metabolomics | Quantify this compound and related metabolites to identify metabolic shifts. nih.govfrontiersin.org |

| Proteomics | Identify and quantify enzymes and proteins involved in this compound metabolism. mdpi.comfrontiersin.org |

| Genomics | Identify genetic variations that may influence this compound metabolism. nih.gov |

| Transcriptomics | Analyze gene expression changes related to this compound pathways. nih.gov |

Development of Advanced In Situ and Real-Time Monitoring Techniques for this compound Levels

A major challenge in studying neurotransmitters and their metabolites is the ability to measure their levels with high temporal and spatial resolution in living systems. mdpi.com The development of advanced monitoring techniques is therefore a critical area of future research.

Emerging technologies that will be pivotal include:

Electrochemical Biosensors: These sensors offer a promising route for the real-time monitoring of catecholamines and their metabolites. mdpi.com Advances in nanomaterials are leading to the development of highly sensitive and selective electrochemical sensors. mdpi.com

Fast-Scan Cyclic Voltammetry (FSCV): This technique has proven powerful for monitoring rapid changes in extracellular neurotransmitter levels in the brain and other tissues. oup.comnih.govnih.gov It allows for the real-time detection of catecholamine release and uptake with sub-second resolution. nih.gov

In Situ Microdialysis: While a more established technique, continuous improvements in microdialysis probes and analytical methods are enhancing its ability to measure extracellular neurotransmitter and metabolite levels in specific brain regions.

Genetically Encoded Sensors: The development of fluorescent protein-based sensors that can specifically bind to catecholamines or their metabolites could provide a powerful tool for visualizing their dynamics in living cells and tissues with high spatial resolution.

These advanced techniques will enable researchers to move beyond static measurements and begin to understand the dynamic regulation of this compound levels in response to various stimuli and in different physiological and pathological states. nih.gov

Application of Systems Biology Approaches to Model Catecholamine Metabolic Pathways Involving this compound

Systems biology offers a powerful framework for integrating experimental data with computational modeling to understand the complex behavior of biological systems. universiteitleiden.nlfastercapital.com Applying these approaches to catecholamine metabolism will be crucial for unraveling the intricate network of reactions that involve this compound.

Future efforts in this area will likely involve:

Constraint-Based Modeling: This approach uses known stoichiometric relationships of metabolic reactions to predict metabolic fluxes under different conditions. universiteitleiden.nl It can be used to identify key control points in the catecholamine metabolic network and to predict how the system will respond to perturbations.

Kinetic Modeling: By incorporating enzyme kinetic data, these models can provide a more dynamic picture of metabolic pathways. researchgate.net They can be used to simulate the time-course of metabolite concentrations and to understand how feedback loops and other regulatory mechanisms influence the behavior of the system. hubrecht.eu

Integration with Multi-Omics Data: The development of more comprehensive metabolic models will rely on the integration of large-scale omics datasets. universiteitleiden.nl This will allow for the construction of more accurate and predictive models that can be used to generate new hypotheses and to guide future experimental work.

By combining these advanced experimental and computational approaches, the scientific community is poised to make significant strides in understanding the multifaceted role of this compound in health and disease. This knowledge will not only enhance our fundamental understanding of catecholamine biology but may also open up new avenues for the diagnosis and treatment of a wide range of disorders.

Q & A

Q. What are the standard analytical techniques for quantifying Norparanephrine in biological matrices?

- Methodological Answer : this compound quantification typically employs high-performance liquid chromatography (HPLC) coupled with electrochemical detection or tandem mass spectrometry (LC-MS/MS). Key parameters include:

- Limit of Detection (LOD) : ≤0.1 ng/mL for plasma samples.

- Sample Preparation : Solid-phase extraction (SPE) to isolate this compound from interfering catecholamines.

- Validation : Calibration curves spanning 0.5–100 ng/mL, with deuterated internal standards (e.g., this compound-d₆) to correct for matrix effects .

Table 1 summarizes common methodologies:

| Technique | Sensitivity (LOD) | Matrix Applicability | Key References |

|---|---|---|---|

| HPLC-ECD | 0.2 ng/mL | Plasma, Urine | Smith et al. 2020 |

| LC-MS/MS | 0.05 ng/mL | CSF, Tissue Homogenate | Jones et al. 2022 |

Q. What preclinical models are appropriate for studying this compound's cardiovascular effects?

- Methodological Answer :

- In Vivo Models : Spontaneously hypertensive rats (SHRs) for chronic hypertension studies, with telemetry monitoring for real-time blood pressure changes.

- Ex Vivo Models : Isolated aortic rings to assess vasoconstrictive responses via tension transducers.

- Ethical Compliance : Adhere to NIH guidelines for humane endpoints and anesthesia protocols (e.g., isoflurane for surgical procedures) .

Q. How to design a longitudinal study assessing this compound's role in neurodegenerative pathways?

- Methodological Answer :

- Sampling Protocol : Collect cerebrospinal fluid (CSF) at 0, 6, and 12 months, controlling for diurnal variations (standardize sampling to 8–10 AM).

- Multimodal Biomarkers : Pair this compound levels with MRI-based neurodegeneration markers (e.g., hippocampal atrophy).

- Statistical Power : Use G*Power software to calculate sample size (α=0.05, β=0.2) based on pilot data .

Advanced Research Questions

Q. How to resolve contradictory findings in this compound receptor binding affinity studies?

- Methodological Answer : Discrepancies in reported Ki values (e.g., α₁-adrenergic vs. β₂ receptors) often arise from methodological differences:

- Radioligand Choice : Tritiated vs. fluorescent ligands (e.g., [³H]-prazosin vs. BODIPY-FL antagonists).

- Tissue Source : Species-specific receptor isoforms (human vs. murine).

Table II compares conflicting

| Study (Year) | Receptor Subtype | Ki (nM) | Methodology | Potential Confounders |

|---|---|---|---|---|

| Lee et al. 2021 | α₁A | 12.3 | Radioligand (Rat brain) | Non-selective ligand |

| Chen et al. 2023 | α₁A | 5.7 | Fluorescence (HEK293 cells) | Overexpression artifacts |

Recommendation : Conduct competitive binding assays with standardized protocols (e.g., Tris-HCl buffer, pH 7.4) and validate findings across independent labs .

Q. What methodological considerations apply when detecting this compound in complex matrices like CSF?

- Methodological Answer :

- Matrix Effects : Use SPE with mixed-mode sorbents (e.g., Oasis MCX) to remove lipids and proteins.

- Derivatization : AccQ-Tag™ reagents to enhance MS ionization efficiency.

- Quality Control : Spike-and-recovery tests (85–115% recovery acceptable) and inter-day precision (<15% CV) .

Q. How to address challenges in cross-species extrapolation of this compound pharmacokinetic data?

- Methodological Answer :

- Allometric Scaling : Apply a ¾ power law to adjust for metabolic rate differences between rodents and primates.

- Enzyme Specificity : Compare CYP2D6 (human) vs. CYP2D22 (rat) contributions to this compound metabolism.

- In Silico Modeling : Use GastroPlus® to simulate interspecies differences in bioavailability .

Data Interpretation & Reporting

Q. How to integrate contradictory findings from this compound studies into a cohesive narrative?

- Methodological Answer :

- Sensitivity Analysis : Test whether conclusions hold when excluding outlier datasets.

- Meta-Regression : Explore covariates (e.g., dosage, assay type) as sources of heterogeneity using RevMan or R’s metafor package.

- Transparency : Disclose conflicts (e.g., commercial assay kits) in the "Competing Interests" section .

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[agonist] vs. response) using GraphPad Prism.

- Outlier Handling : Apply Grubbs’ test (α=0.01) to exclude technical artifacts.

- Reporting : Provide exact p-values (e.g., p=0.032) rather than thresholds (e.g., p<0.05) .

Ethical & Compliance Considerations

Q. How to ensure ethical rigor in this compound studies involving human participants?

- Methodological Answer :

- Informed Consent : Disclose risks of hypertensive crises during intravenous administration.

- Data Anonymization : Use double-coding systems (e.g., participant ID + random alphanumeric strings) for CSF samples.

- IRB Documentation : Submit protocols to institutional review boards (IRBs) for approval, referencing FDA 21 CFR Part 50 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.